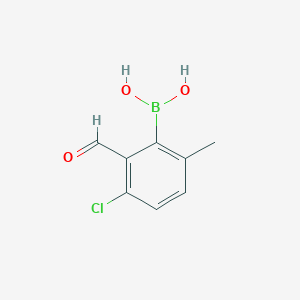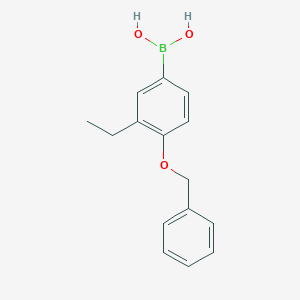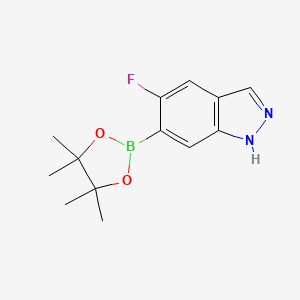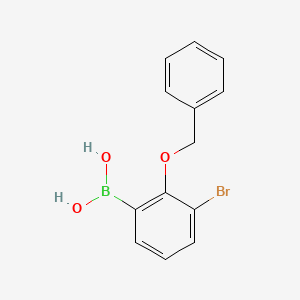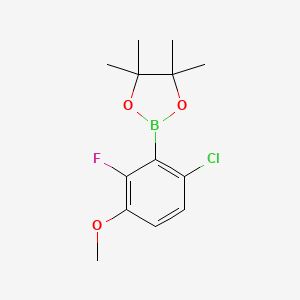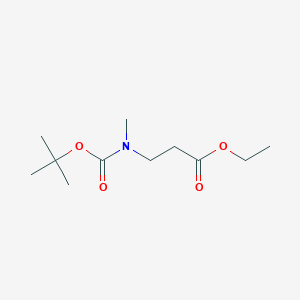
3,5-Dibromo-4-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BBr2O2 and a molecular weight of 293.75 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BBr2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 .Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds . Another reaction involving boronic acids is the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
3,5-Dibromo-4-methylphenylboronic acid has a wide range of applications in the field of scientific research. It has been used in the synthesis of various drug molecules, as well as in the development of new materials and technologies. In addition, it has been used as a reagent in the synthesis of various pharmaceuticals and other compounds. It has also been used in the synthesis of polymers and other materials, as well as in the synthesis of organic acids. Furthermore, it has been used in the synthesis of various polysaccharides, such as cellulose, chitosan, and hyaluronic acid.
Mecanismo De Acción
Target of Action
The primary target of 3,5-Dibromo-4-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects various biochemical pathways, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are part of the broader scope of boron chemistry .
Pharmacokinetics
It’s worth noting that organoboron compounds like this one are generally stable, readily prepared, and environmentally benign .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction allows for the conjoining of chemically differentiated fragments . The compound also plays a role in the protodeboronation of alkyl boronic esters .
Action Environment
The action of this compound is influenced by environmental factors such as air and moisture stability . The compound is usually bench stable, easy to purify, and often commercially available . These features make it attractive for chemical transformations .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,5-Dibromo-4-methylphenylboronic acid in laboratory experiments is its low cost and ease of use. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use. For example, it is not soluble in most organic solvents, which can limit its use in some applications. Additionally, it is not very soluble in water, which can limit its use in some reactions.
Direcciones Futuras
There are many potential future directions for the use of 3,5-Dibromo-4-methylphenylboronic acid in scientific research. For example, it could be used in the synthesis of new materials and technologies, such as nanomaterials and biomaterials. Additionally, it could be used in the synthesis of new pharmaceuticals and other compounds. Furthermore, it could be used in the synthesis of various polysaccharides, such as cellulose, chitosan, and hyaluronic acid. Finally, it could be used in the synthesis of organic acids, such as lactic acid and citric acid.
Métodos De Síntesis
The synthesis of 3,5-Dibromo-4-methylphenylboronic acid is relatively straightforward and involves the reaction of 4-methylphenylboronic acid (MPBA) with bromine. The reaction is typically carried out in an aqueous medium and is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and the product is a white solid. The reaction is generally considered to be high-yielding and can be completed in a relatively short amount of time.
Safety and Hazards
This compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinsing cautiously with water for several minutes (P305+P351+P338) .
Propiedades
IUPAC Name |
(3,5-dibromo-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBr2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELJHZPSCFFMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Br)C)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBr2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








